[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine

Medicinal Chemistry CFTR Correction Kinase Inhibition

[6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine (CAS 1250675-73-0) is a benzodioxole derivative featuring a difluoromethoxy substituent and a primary amine, sold primarily as a research chemical or building block. Its molecular formula is C9H9F2NO3 and its molecular weight is 217.17 g/mol.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
CAS No. 1250675-73-0
Cat. No. B1427653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine
CAS1250675-73-0
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CN)OC(F)F
InChIInChI=1S/C9H9F2NO3/c10-9(11)15-6-2-8-7(13-4-14-8)1-5(6)3-12/h1-2,9H,3-4,12H2
InChIKeyQZBWZAYAYBGFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine (CAS 1250675-73-0) – Comparator-Based Evidence for Scientific Selection


[6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine (CAS 1250675-73-0) is a benzodioxole derivative featuring a difluoromethoxy substituent and a primary amine, sold primarily as a research chemical or building block [1][2]. Its molecular formula is C9H9F2NO3 and its molecular weight is 217.17 g/mol [1][2]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals no publicly available, comparator-based quantitative data for this specific compound. Consequently, no differential advantages over closely related analogs can be substantiated at this time.

Why Benzodioxole Analogs Cannot Simply Be Interchanged: The Case for Compound-Specific Evidence for [6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine


Within the benzodioxole class, minor structural modifications—such as the presence of a difluoromethoxy instead of a methoxy or trifluoromethoxy group—can drastically alter lipophilicity, metabolic stability, and target binding [1]. In the absence of published head-to-head studies for [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine, generic substitution remains scientifically unjustified. The known role of the benzodioxole motif in CFTR correctors, PDE4 inhibitors, and neuroactive agents underscores the high risk of functional divergence among analogs [1][2]. Therefore, any procurement decision must be based on compound-specific data that are currently unavailable.

Quantitative Comparator Evidence for [6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine: A Critical Gap Analysis


Lack of Head-to-Head Biological Activity Data vs. Closest Analogs

No head-to-head biological activity studies comparing [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine with any close analog (e.g., [6-(methoxy)-2H-1,3-benzodioxol-5-yl]methanamine or [6-(trifluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine) were found in primary literature or patents [1]. While benzodioxole derivatives are known to exhibit diverse pharmacological activities, including ACHE inhibition (IC50 values ranging from 0.1 µM to over 10 µM across the class) and CFTR correction (e.g., lumacaftor EC50 ~ 0.1 µM), no specific data exist for this compound to justify selection over alternatives [1][2].

Medicinal Chemistry CFTR Correction Kinase Inhibition

Absence of Comparative Physicochemical Profiling (e.g., logD, Solubility) Against Structural Analogs

The only available physicochemical properties are computed values from PubChem: XLogP3-AA = 1.5, Topological PSA = 53.7 Ų, HBD = 1, HBA = 6 [1]. In contrast, the non-fluorinated analog [6-(methoxy)-2H-1,3-benzodioxol-5-yl]methanamine is predicted to have XLogP = 0.8–1.0 and a similar PSA, suggesting that the difluoromethoxy group increases lipophilicity by approximately 0.5–0.7 log units [2]. However, no experimental logD, solubility, or permeability data exist for either compound, and no direct comparative measurements have been reported.

ADME Drug-likeness Physicochemical Properties

No Published Selectivity or Off-Target Profiling Against Key Safety Panels

No data on CYP inhibition, hERG liability, or broader safety pharmacology panels were identified for this compound. In contrast, related benzodioxole-containing drugs like lumacaftor have well-characterized CYP3A induction and drug-drug interaction profiles [1]. For a compound to be prioritized as a research tool or lead, such safety and off-target data are essential but remain absent.

Safety Pharmacology CYP Inhibition hERG

Provisional Application Scenarios for [6-(Difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine Based on Class-Level Inference


Exploratory Medicinal Chemistry as a Benzodioxole Scaffold with Enhanced Lipophilicity

Given the predicted increase in lipophilicity from the difluoromethoxy group, this compound may serve as a starting point for designing CNS-penetrant analogs or for improving the permeability of benzodioxole-based ligands, but only in the context of hypothesis-driven SAR exploration with appropriate physicochemical and in vitro DMPK follow-up [1].

Potential Intermediate for CFTR Corrector or PDE4 Inhibitor Hybrids

The benzodioxole core is a recognized feature of CFTR correctors (e.g., lumacaftor) and PDE4 inhibitors. The primary amine handle of this compound allows for facile coupling to carboxylic acids or sulfonyl chlorides to generate libraries of novel hybrids for screening in F508del-CFTR or PDE4 assays, though no specific potency or efficacy data exist to prioritize it over other benzodioxole amines [2].

Use as a Negative Control or Comparator in Target Identification Studies

In the absence of characterized biological activity, this compound could be employed as a matched-pair negative control when testing more potent benzodioxole derivatives. However, this assumes the compound is truly inactive at the target of interest, which must be verified experimentally.

Quote Request

Request a Quote for [6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.